(+)-Physostigmine

Description

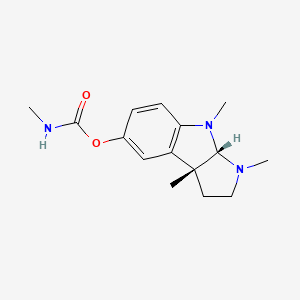

Structure

3D Structure

Properties

CAS No. |

29347-10-2 |

|---|---|

Molecular Formula |

C15H21N3O2 |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m0/s1 |

InChI Key |

PIJVFDBKTWXHHD-DZGCQCFKSA-N |

Isomeric SMILES |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Natural Sources of (+)-Physostigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Physostigmine, also known as eserine, is a parasympathomimetic indole (B1671886) alkaloid, renowned for its reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This technical guide provides a comprehensive overview of the discovery, natural sources, and extraction of this pivotal compound. Its journey from a ritualistic ordeal poison in West Africa to a valuable tool in modern medicine underscores the profound impact of natural products on pharmacology.[3]

Historical Discovery and Timeline

The story of physostigmine (B191203) is deeply rooted in the cultural practices of the Efik and Ibibio peoples of the Old Calabar region in present-day Nigeria.[3] They used the seeds of the Calabar bean (Physostigma venenosum) in trial by ordeal ceremonies to determine a person's guilt or innocence.[3] The timeline of its scientific discovery is marked by the contributions of several key figures:

-

1846: Sir Robert Christison, a Scottish toxicologist, first brought the Calabar bean to the attention of the Western scientific community.[3]

-

1862: Dr. Thomas Richard Fraser, in his medical thesis at the University of Edinburgh, was the first to suggest the potential medical applications of the bean's extract.[3]

-

1864: The active alkaloid, physostigmine, was first isolated by Jobst and Hesse.[3]

-

1925: The chemical structure of physostigmine was determined by Edgar Stedman and George Barger at the University of Edinburgh through chemical degradation.

-

1935: The first total synthesis of physostigmine was achieved by the American chemist Percy Lavon Julian and Josef Pikl.[2] This landmark achievement made the compound more readily available for research and medicinal use.

Natural Sources

The primary natural source of this compound is the seed of the perennial climbing plant, Physostigma venenosum, commonly known as the Calabar bean.[4] This plant is native to the tropical regions of West Africa.[5] The beans, also referred to as ordeal beans, contain a mixture of alkaloids, with physostigmine being the most significant in terms of concentration and pharmacological activity.[4] Other alkaloids present include eseramine (B1212976) and physovenine.[3][5] Physostigmine has also been reported in the fruit of the Manchineel tree (Hippomane mancinella).

Quantitative Alkaloid Content

The concentration of alkaloids in Calabar beans can vary, but they are a rich source of physostigmine.

| Plant Source | Part | Active Alkaloid | Concentration Range (% of dry weight) |

| Physostigma venenosum | Seeds (Calabar Bean) | Total Alkaloids | 0.15% - 0.3%[4][6] |

| Physostigma venenosum | Cotyledons | Physostigmine | Up to 0.3%[5] |

| Physostigma venenosum | Seeds (Calabar Bean) | Total Alkaloids | 96.11 mg/100g (approximately 0.096%) |

Experimental Protocols

Extraction and Purification of this compound from Calabar Beans

This protocol details a standard laboratory procedure for the isolation of physostigmine.

1. Preparation of Plant Material:

-

Dried Calabar beans are finely ground to increase the surface area for efficient extraction.[4]

2. Maceration:

-

The powdered beans are soaked in 95% ethanol (B145695) in a sealed container for 48-72 hours at room temperature with occasional stirring. A solid-to-solvent ratio of 1:10 (w/v) is recommended.[4]

3. Filtration and Concentration:

-

The ethanolic mixture is filtered to remove solid plant debris.[4]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

4. Acid-Base Extraction:

-

The crude extract is dissolved in a 2 M hydrochloric acid solution. This converts the basic physostigmine alkaloid into its water-soluble hydrochloride salt.

-

The acidic solution is washed with dichloromethane (B109758) in a separatory funnel to remove non-polar impurities, which are discarded.

-

The aqueous layer containing the physostigmine salt is then made alkaline (pH 9-10) by the dropwise addition of a 2 M sodium hydroxide (B78521) solution. This converts the physostigmine hydrochloride back to its free base form, which is soluble in organic solvents.[4]

-

The alkaline solution is repeatedly extracted with dichloromethane. The organic layers are combined.[4]

5. Drying and Final Concentration:

-

The combined dichloromethane extracts are dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator to yield crude physostigmine.[4]

6. Purification by Column Chromatography:

-

The crude physostigmine is further purified using silica (B1680970) gel column chromatography.

-

The column is packed with silica gel in a non-polar solvent (e.g., hexane).

-

The crude extract is dissolved in a minimal amount of the same solvent and loaded onto the column.

-

The column is eluted with a gradient of solvents with increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with increasing proportions of ethyl acetate).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing pure physostigmine.

7. Characterization:

-

The purity of the isolated physostigmine can be confirmed using various analytical techniques, including:

-

Thin-Layer Chromatography (TLC): Comparison of the Rf value of the isolated compound with a standard physostigmine sample.[1]

-

Spectroscopic Methods: Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the isolated physostigmine.

-

Signaling Pathway and Mechanism of Action

This compound functions as a reversible inhibitor of acetylcholinesterase (AChE).[7] By inhibiting AChE, physostigmine increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[8]

The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the AChE enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal breakdown of acetylcholine.[9] This effectively blocks the enzyme's activity.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental and Discovery Workflow

The journey from the traditional use of the Calabar bean to the isolation and characterization of physostigmine involved a series of logical steps.

Caption: Logical workflow of the discovery and isolation of this compound.

References

- 1. Biologically active components of Physostigma venenosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Physostigmatis Semina, B.P. Calabar Bean. | Henriette's Herbal Homepage [henriettes-herb.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

The Enantioselective Synthesis of (+)-Physostigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core strategies employed in the enantioselective synthesis of (+)-physostigmine, a potent acetylcholinesterase inhibitor with significant therapeutic applications. This document details key modern synthetic routes, focusing on the asymmetric Heck cyclization and organocatalytic Michael addition methodologies. It provides detailed experimental protocols for pivotal steps, presents quantitative data in a comparative format, and visualizes the synthetic workflows for enhanced clarity.

Introduction

This compound, the unnatural enantiomer of the Calabar bean alkaloid (-)-physostigmine, has garnered significant interest for its distinct pharmacological profile. The development of stereoselective synthetic routes to access enantiopure physostigmine (B191203) and its analogues is crucial for further pharmacological evaluation and drug development. Historically, the synthesis of physostigmine has evolved from the classical racemic synthesis by Julian and Pikl to highly sophisticated enantioselective methods that provide access to either enantiomer with high purity. This guide will focus on two prominent and illustrative enantioselective strategies.

Core Enantioselective Strategies

Two major strategies have proven highly effective in the enantioselective synthesis of the physostigmine core: the palladium-catalyzed asymmetric Heck cyclization and the organocatalyzed asymmetric Michael addition.

Asymmetric Heck Cyclization (Overman et al.)

A notable approach developed by the Overman group utilizes a catalytic asymmetric intramolecular Heck reaction to construct the key quaternary stereocenter of the physostigmine skeleton.[1][2] This strategy offers a versatile route to either enantiomer of physostigmine by selecting the appropriate enantiomer of the chiral phosphine (B1218219) ligand. The synthesis of this compound via this method starts from commercially available precursors and proceeds through a series of reliable transformations.[1]

Organocatalytic Michael Addition (Barbas et al.)

A formal total synthesis of this compound has been elegantly demonstrated by Barbas and coworkers, employing a highly enantioselective organocatalytic Michael addition of an oxindole (B195798) to a nitroolefin.[3] This approach leverages the power of chiral thiourea (B124793) catalysts to establish the critical quaternary stereocenter with excellent stereocontrol.[3]

Comparative Data of Key Synthetic Steps

The following tables summarize the quantitative data for the key stereochemistry-defining steps in the syntheses developed by Overman and Barbas, allowing for a direct comparison of their efficiencies.

Table 1: Key Data for the Asymmetric Heck Cyclization Approach (Overman et al.) [1]

| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Heck Cyclization | (Z)-2-Methyl-2-butenanilide | 3a-Methyl-2-oxoindoline-3-carbaldehyde | Pd(dba)₂ / (R)-BINAP | 84 | 95 |

| Conversion to (+)-Eserethole | 3a-Methyl-2-oxoindoline-3-carbaldehyde | (+)-Eserethole | Multi-step sequence | ~30 | >99 (after recrystallization) |

| Conversion to this compound | (+)-Eserethole | This compound | MeNCO | ~60 | >99 |

Table 2: Key Data for the Organocatalytic Michael Addition Approach (Barbas et al.) [3]

| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Asymmetric Michael Addition | 5-Methoxy-1,3-dimethyloxindole | Michael Adduct | Takemoto's Catalyst | 95 | 95:5 | 97 |

| Conversion to (+)-Eserethole | Michael Adduct | (+)-Eserethole | Multi-step sequence | ~50 | - | >99 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the enantioselective syntheses of this compound.

Protocol 1: Asymmetric Heck Cyclization for the Synthesis of (+)-3a-Methyl-2-oxoindoline-3-carbaldehyde (Overman et al.)[1]

-

Catalyst Preparation: In a flame-dried flask under an argon atmosphere, a solution of Pd(dba)₂ (10 mol %) and (R)-BINAP (12 mol %) in anhydrous N,N-dimethylacetamide (DMA) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution is added the (Z)-2-methyl-2-butenanilide substrate (1.0 equiv) and 1,2,2,6,6-pentamethylpiperidine (PMP) (2.0 equiv).

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: The reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297). The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel flash chromatography to afford the desired oxindole aldehyde.

Protocol 2: Organocatalytic Michael Addition for the Synthesis of the Key Adduct (Barbas et al.)[3]

-

Reaction Setup: In a vial, 5-methoxy-1,3-dimethyloxindole (1.0 equiv), the nitroolefin (1.2 equiv), and Takemoto's thiourea catalyst (10 mol %) are combined in toluene (B28343) (0.5 M).

-

Reaction Conditions: The mixture is stirred at room temperature for 24 hours.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is directly purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key enantioselective syntheses of this compound.

Caption: Overman's enantioselective synthesis of this compound.

Caption: Barbas's formal enantioselective synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various innovative strategies. The asymmetric Heck cyclization and organocatalytic Michael addition approaches highlighted in this guide represent powerful and distinct methods for the construction of the critical quaternary stereocenter. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, facilitating further exploration and optimization of synthetic routes to this important class of alkaloids.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Physostigmine

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, an alkaloid of significant interest in pharmacology and drug development.

Chemical Properties

This compound, also known as eserine, is a parasympathomimetic alkaloid that functions as a reversible cholinesterase inhibitor.[1] It is naturally occurring in the Calabar bean.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate | [1] |

| Other Names | Eserine, Antilirium, Physostol | [1][2] |

| CAS Number | 57-47-6 | [2] |

| Molecular Formula | C₁₅H₂₁N₃O₂ | [2] |

| Molecular Weight | 275.35 g/mol | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 105-106 °C (stable form); 86-87 °C (unstable form) | [4] |

| Boiling Point | 418.29 °C (predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in alcohol, benzene, chloroform, and oils. One gram dissolves in 75 ml of water at 25°C and 16 ml at 80°C. One gram dissolves in 16 ml of alcohol, 6 ml of chloroform, and 250 ml of ether. | [4] |

| pKa | pKa1: 6.12; pKa2: 12.24 | [4] |

| Optical Rotation | [α]D¹⁷ = -76° (c = 1.3 in chloroform); [α]D²⁵ = -120° (benzene) | [4] |

| LogP | 1.58 | [3] |

Chemical Structure

This compound possesses a complex tricyclic structure featuring a pyrrolidine (B122466) ring fused to a quinoline (B57606) ring system, with a carbamate (B1207046) ester functional group.[6]

Structural Elucidation

The structure of physostigmine (B191203) was established through various spectroscopic and synthetic efforts. The absolute configuration was confirmed by X-ray crystallography, revealing a cis-fusion of the two pyrrolidine rings.[1][7]

Key Structural Features

-

Tricyclic Core: A rigid framework composed of a pyrroloindole system.

-

Stereocenters: Two stereocenters at the ring junctions, defining its stereochemistry as (3aS,8aR).[1]

-

Carbamate Group: The methylcarbamate ester is crucial for its inhibitory activity against acetylcholinesterase.[6]

-

Tertiary Amines: The two nitrogen atoms in the pyrrolidine rings are tertiary amines.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are crucial for reproducible research.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure and confirm the identity of physostigmine.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of physostigmine in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical shifts for physostigmine in CDCl₃ include signals for the aromatic protons, the methyl groups on the nitrogens, and the protons of the pyrrolidine rings.[8]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the coupling constants to infer stereochemical relationships. Compare the obtained spectra with literature data for confirmation.[8]

-

3.1.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the physostigmine molecule.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of physostigmine with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as the C=O stretch of the carbamate, C-N stretching of the amines, and aromatic C-H and C=C vibrations.[9]

-

3.1.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of physostigmine.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of physostigmine into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), confirming the molecular weight.

-

Tandem MS (MS/MS): If further structural information is needed, perform tandem mass spectrometry to induce fragmentation and analyze the resulting daughter ions.

-

Chromatographic Analysis

3.2.1. Capillary Electrophoresis (CE)

-

Objective: To separate and quantify physostigmine in pharmaceutical formulations.

-

Methodology:

-

Apparatus: Use an untreated fused-silica capillary.

-

Buffer: For physostigmine, an optimal separation can be achieved with a 50 mM boric acid-HCl buffer (pH 3.25) containing 30 mM NaClO₄.[10]

-

Injection: Perform electrokinetic injection for 5 seconds at -5 kV.[10]

-

Separation: Apply a separation voltage of 15 kV at a temperature of 25 °C.[10]

-

Detection: Monitor the separation at 200 nm.[10]

-

Signaling Pathway and Mechanism of Action

This compound's primary pharmacological action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[11][12]

References

- 1. Crystal and molecular structure of eserine (physostigmine) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. researchgate.net [researchgate.net]

- 11. Determination of physostigmine and pyridostigmine in pharmaceutical formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of (+)-Physostigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Physostigmine, the unnatural enantiomer of the well-known acetylcholinesterase inhibitor (-)-physostigmine, presents a fascinating case study in stereoselectivity and drug-receptor interactions. While its primary cholinergic activity is significantly attenuated compared to its levorotatory counterpart, emerging evidence suggests a more complex pharmacological profile involving non-cholinergic pathways. This technical guide provides a comprehensive overview of the speculated mechanisms of action of this compound, integrating available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics with improved selectivity and reduced side-effect profiles.

Cholinergic Activity: A Tale of Two Enantiomers

The hallmark of physostigmine (B191203) pharmacology is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition is, however, highly stereoselective.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

(-)-Physostigmine is a potent, reversible inhibitor of both AChE and butyrylcholinesterase (BuChE). In stark contrast, this compound is a very weak anticholinesterase agent.[1][2] The inhibitory potency of the (-)-enantiomer is reported to be approximately 1000 times greater than that of the (+)-enantiomer. This dramatic difference underscores the critical role of stereochemistry in the interaction with the AChE active site.

Table 1: Comparative Inhibitory Potency of Physostigmine Enantiomers against Cholinesterases

| Compound | Target Enzyme | Species | IC50 / Ki | Reference |

| (-)-Physostigmine | Acetylcholinesterase (AChE) | Human | IC50: 0.117 ± 0.007 µM | [1][3] |

| Butyrylcholinesterase (BuChE) | Human | IC50: 0.059 ± 0.012 µM | [1][3] | |

| This compound | Acetylcholinesterase (AChE) | Various | Very weak inhibition | [1][2] |

| Butyrylcholinesterase (BuChE) | Various | Data not available | ||

| (±)-Physostigmine | Acetylcholinesterase (AChE) | Eel | Ki: ~0.02 - 0.37 µM | [3][4] |

Molecular Basis of Stereoselectivity

The profound difference in the inhibitory activity between the physostigmine enantiomers is attributed to the specific interactions within the narrow, hydrophobic gorge of the AChE active site. Molecular docking and mutagenesis studies suggest that the accommodation of the physostigmine molecule is dominated by hydrophobic interactions.[5] The (-)-enantiomer is believed to achieve a more favorable orientation within the active site, allowing for optimal interaction with key residues, including those in the catalytic triad (B1167595) (Ser203, His447, and Glu334) and the peripheral anionic site. The unnatural configuration of this compound likely results in steric hindrance, preventing its effective binding and carbamoylation of the active site serine residue.

Non-Cholinergic Mechanisms: A New Frontier

The weak anticholinesterase activity of this compound has prompted investigations into alternative mechanisms of action. A growing body of evidence points towards its interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Physostigmine has been shown to act as a non-competitive agonist or a positive allosteric modulator at nAChRs, binding to a site distinct from the acetylcholine binding pocket.[6][7] This interaction can lead to potentiation of the receptor's response to acetylcholine. While much of the research has been conducted with racemic or the (-)-enantiomer, it is plausible that this compound also interacts with nAChRs, potentially contributing to its pharmacological effects independently of AChE inhibition.

Table 2: Interaction of Physostigmine with Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Species | Effect | IC50 / Kd | Reference |

| (±)-Physostigmine | Muscle-type nAChR | Mouse | Channel Block | Kd: 23 µM | [8] |

| Neuronal α4β2/α4β4 nAChRs | Rat | Potentiation/Inhibition | IC50: ~10 µM (blockade) | [9][10] | |

| Torpedo nAChR | Torpedo californica | Inhibition of [3H]ACh binding | IC50: >10 mM | [11] | |

| Torpedo nAChR | Torpedo californica | Inhibition of [3H]PCP binding | IC50: 1 mM | [11] | |

| Torpedo nAChR | Torpedo californica | Inhibition of [3H]tetracaine binding | IC50: 5 mM | [11] | |

| This compound | Nicotinic Receptors | Various | Data not available | Data not available |

Note: The available data on nAChR interaction is not specific to the (+)-enantiomer and often reflects high concentrations, suggesting a lower affinity interaction compared to AChE inhibition by (-)-physostigmine.

Signaling Pathways

The interaction of physostigmine with nAChRs can trigger downstream signaling cascades. As a positive allosteric modulator, it could enhance the influx of cations like Na+ and Ca2+ through the receptor channel upon acetylcholine binding. This increased intracellular calcium can, in turn, activate various signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are implicated in cell survival and synaptic plasticity.

Muscarinic Receptor Interaction

While physostigmine's primary action is on acetylcholinesterase, its indirect cholinomimetic effects will lead to the activation of both nicotinic and muscarinic acetylcholine receptors.[12][13] However, direct binding studies of physostigmine enantiomers to muscarinic receptors are limited. Further research is required to determine if this compound has any direct affinity for muscarinic receptor subtypes.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a widely used spectrophotometric method to determine the in vitro inhibition of AChE by this compound.[3][14]

Materials:

-

Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant, electric eel)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each this compound dilution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Add ATCI to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a general method for a competitive radioligand binding assay to investigate the affinity of this compound for nAChRs.[15][16]

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

A suitable radioligand (e.g., [³H]epibatidine, [³H]cytisine).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold binding buffer).

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Membrane preparation + radioligand + binding buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).

-

Competition: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted and extends beyond its weak interaction with acetylcholinesterase. While its cholinergic inhibitory capacity is negligible compared to its (-)-enantiomer, its potential interactions with nicotinic acetylcholine receptors open up new avenues for research and drug development. The stereoselective nature of physostigmine's activity provides a powerful tool for dissecting the intricate structural requirements for binding to and modulating the function of both enzymes and receptors.

Future research should focus on obtaining definitive quantitative data on the binding affinities (Ki values) of this compound for various nAChR and muscarinic receptor subtypes. Elucidating the precise molecular interactions through high-resolution structural studies, such as co-crystallography or cryo-electron microscopy, will be instrumental in understanding the basis of its non-cholinergic effects. A comprehensive characterization of the downstream signaling pathways activated by this compound at nAChRs will further clarify its pharmacological profile. This in-depth knowledge will be invaluable for the development of novel, highly selective therapeutic agents targeting the cholinergic system and beyond, with potentially fewer side effects than current medications.

References

- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibition by (+)physostigmine and efficacy against lethality induced by soman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Physostigmine, galanthamine and codeine act as 'noncompetitive nicotinic receptor agonists' on clonal rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive potentiation of acetylcholine effects on neuronal nicotinic receptors by acetylcholinesterase-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of nicotinic responses by physostigmine, tacrine and other cholinesterase inhibitors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physostigmine - Wikipedia [en.wikipedia.org]

- 13. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

A Comprehensive Pharmacological Profile of Dextro-Physostigmine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextro-physostigmine ((+)-physostigmine) is the dextrorotatory enantiomer of the naturally occurring cholinesterase inhibitor, physostigmine (B191203). Unlike its levorotatory counterpart, dextro-physostigmine exhibits a markedly different pharmacological profile, characterized by significantly weaker inhibition of acetylcholinesterase (AChE) and a distinct interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of the pharmacological properties of dextro-physostigmine, including its mechanism of action, receptor binding profile, and a summary of relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of cholinergic ligands.

Introduction

Physostigmine, a parasympathomimetic alkaloid isolated from the Calabar bean, has a well-documented history in pharmacology and medicine, primarily owing to its potent inhibition of acetylcholinesterase (AChE).[1] The pharmacological activity of physostigmine is highly stereospecific, with the naturally occurring (-)-physostigmine being significantly more potent than its synthetic enantiomer, this compound.[2] This document focuses exclusively on the pharmacological profile of dextro-physostigmine, highlighting its unique properties that distinguish it from its more clinically utilized isomer.

Mechanism of Action and Pharmacodynamics

The primary pharmacological actions of dextro-physostigmine are twofold: weak inhibition of cholinesterases and modulation of nicotinic acetylcholine receptors.

Cholinesterase Inhibition

Dextro-physostigmine is a significantly less potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to (-)-physostigmine.[2] Reports indicate that the levo-enantiomer is approximately 1000 times more potent in its AChE inhibitory activity.[2] In vivo studies in guinea pigs have demonstrated that a substantially higher dose of this compound (10.0 mg/kg) is required to produce a comparable level of whole blood AChE inhibition to that of a much lower dose of (-)-physostigmine (0.15 mg/kg).[3]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

A key feature of dextro-physostigmine's pharmacological profile is its direct interaction with nicotinic acetylcholine receptors. It has been identified as a noncompetitive agonist at nAChRs.[4] This agonistic activity is independent of its weak cholinesterase-inhibiting properties.[4] Photoaffinity labeling studies have suggested that this compound binds to a site on the nAChR that is distinct from the acetylcholine binding site.[2]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dextro-physostigmine and, for comparative purposes, its levo-enantiomer. The lack of extensive research on the dextro-isomer results in limited available data.

Table 1: Cholinesterase Inhibition

| Compound | Enzyme Source | IC50 / Ki (approximate) | Reference |

| Dextro-physostigmine | Acetylcholinesterase (AChE) | ~1000-fold higher than (-)-physostigmine | [2] |

| (-)-Physostigmine | Human Acetylcholinesterase | ~43 nM (IC50) | [7] |

| (-)-Physostigmine | Human Butyrylcholinesterase | ~22.91 nM (IC50) | [7] |

Table 2: Nicotinic Acetylcholine Receptor Interaction

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Dextro-physostigmine | nAChRs | Activity | Agonist (noncompetitive) | [4] |

| (-)-Physostigmine | Frog Sympathetic Neurones | IC50 (for IACh inhibition) | 1.1 x 10⁻⁴ M | [8] |

Experimental Protocols

Detailed experimental protocols specifically for dextro-physostigmine are not extensively published. However, the following methodologies are standard for assessing the key pharmacological parameters of physostigmine enantiomers and related compounds.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity and the inhibitory potency of compounds.[9][10][11]

Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Brief Protocol:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (dextro-physostigmine) at various concentrations.

-

Add the AChE enzyme solution to the mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for an in vitro cholinesterase inhibition assay.

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[12][13][14]

Principle: This assay measures the ability of a test compound (dextro-physostigmine) to compete with a radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in a cell line or tissue preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Brief Protocol:

-

Prepare cell membranes from a source rich in the nAChR subtype of interest.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of dextro-physostigmine.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Plot the percentage of specific binding against the concentration of dextro-physostigmine to determine the IC50 value.

Signaling Pathway for Nicotinic Acetylcholine Receptor Activation

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

Dextro-physostigmine presents a distinct pharmacological profile that diverges significantly from its levorotatory enantiomer. Its characterization as a very weak cholinesterase inhibitor but a direct agonist at nicotinic acetylcholine receptors underscores the stereospecificity of drug-receptor interactions. While the current body of literature provides a foundational understanding of dextro-physostigmine, further research is warranted to fully elucidate its quantitative interactions with various cholinesterase isoforms and nAChR subtypes, as well as to investigate its potential effects on muscarinic receptors. A more comprehensive understanding of its pharmacological profile could open new avenues for the design of selective cholinergic ligands with novel therapeutic applications.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Central and peripheral muscarinic actions of physostigmine and oxotremorine on avoidance responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of physostigmine and cholinergic receptor ligands on novelty-induced neophobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

Unveiling the Enigma: The Acetylcholinesterase-Independent Biological Activities of (+)-Physostigmine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Physostigmine, the unnatural enantiomer of the well-known acetylcholinesterase (AChE) inhibitor (-)-physostigmine, has long been considered the less active counterpart. However, a growing body of evidence reveals that this compound possesses a fascinating and complex pharmacological profile that is independent of its weak inhibitory effect on AChE. These non-cholinesterase-related activities open up new avenues for therapeutic intervention in a range of neurological and cellular disorders. This technical guide provides an in-depth exploration of the AChE-independent biological activities of this compound, focusing on its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), its role in modulating apoptosis, and its neuroprotective effects. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Direct Modulation of Nicotinic Acetylcholine Receptors

One of the most significant AChE-independent actions of this compound is its direct interaction with nicotinic acetylcholine receptors (nAChRs). Unlike its enantiomer, which primarily exerts its effects by increasing acetylcholine levels, this compound directly binds to and modulates nAChR function. This interaction is multifaceted, with this compound acting as a direct agonist, a channel blocker, and a potentiator of responses to other nicotinic agonists.

Quantitative Analysis of this compound Interaction with nAChRs

The following table summarizes the quantitative data from various studies on the interaction of physostigmine (B191203) with nAChRs. It is important to note that many studies use the racemic mixture or do not specify the enantiomer, but the direct effects on the receptor are considered largely independent of AChE inhibition.

| Parameter | Receptor Subtype | Species/Cell Line | Concentration/Value | Effect | Reference |

| Agonist Activity | |||||

| EC50 | Neuronal nAChRs | Locusta migratoria neurons | 3 µM | Activation of whole-cell currents | [1] |

| Channel Blocking | |||||

| IC50 | Neuronal nAChRs | Rat striatal synaptosomes | ~10 µM | Blockade of nicotine-induced dopamine (B1211576) release | [2] |

| KD | Adult muscle-type nAChR | Mouse | 23 µM | Channel block | [3][4] |

| Microscopic binding rate | Adult muscle-type nAChR | Mouse | 20 µM-1s-1 | Channel block | [3][4] |

| Microscopic unbinding rate | Adult muscle-type nAChR | Mouse | 450 s-1 | Channel block | [3][4] |

| Potentiation | |||||

| Potentiation | α4β4 nAChRs | Xenopus laevis oocytes | 10 µM | 70% potentiation of 1 µM ACh-induced current | [5] |

Signaling Pathway: Direct nAChR Modulation by this compound

The following diagram illustrates the direct interaction of this compound with nAChRs, leading to either channel opening (agonist effect) or channel blockade.

Caption: Direct interaction of this compound with nAChRs.

Neuroprotection and Anti-Apoptotic Effects

Beyond its influence on neurotransmitter receptors, this compound exhibits significant neuroprotective and anti-apoptotic properties. These effects are particularly relevant in the context of neurodegenerative diseases and nerve injury.

Experimental Evidence for Neuroprotection

In a rat model of chronic constriction injury (CCI) of the sciatic nerve, a model for neuropathic pain and nerve damage, physostigmine treatment has been shown to mitigate the apoptotic cascade.

Quantitative Effects of Physostigmine on Apoptotic Markers

| Apoptotic Marker | Experimental Model | Treatment | Result |

| Cytosolic Cytochrome C | Rat CCI model | Physostigmine (0.125 mg/kg i.p., twice daily) | Reduced levels |

| Active Caspase-3 fragments (19, 16 kDa) | Rat CCI model | Physostigmine (0.125 mg/kg i.p., twice daily) | Significantly reduced expression |

| PARP fragment (89 kDa) | Rat CCI model | Physostigmine (0.125 mg/kg i.p., twice daily) | Significantly less expressed |

| DNA fragmentation | Rat CCI model | Physostigmine (0.125 mg/kg i.p., twice daily) | Reduced in both proximal and distal nerve parts |

Signaling Pathway: Anti-Apoptotic Mechanism of this compound

The diagram below outlines the proposed signaling pathway through which this compound exerts its anti-apoptotic effects, independent of AChE inhibition.

Caption: Anti-apoptotic signaling pathway of this compound.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in this guide.

Single-Channel Recording of nAChR Activity

This protocol is adapted from established methods for studying the effects of compounds on single ion channel kinetics.[6][7][8][9][10]

Objective: To measure the direct effects of this compound on the opening, closing, and conductance of single nAChR channels.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microforge and polisher.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Pipette solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES (pH 7.2).

-

This compound stock solution.

-

Agonist (e.g., acetylcholine) stock solution.

Procedure:

-

Cell Culture: Culture the cells on glass coverslips to a confluency of 50-70%.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution.

-

Patch Formation:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (gigaohm) seal (cell-attached configuration).

-

To obtain an inside-out or outside-out patch, the pipette can be pulled away from the cell after giga-seal formation.

-

-

Data Recording:

-

Apply a holding potential (e.g., -70 mV).

-

Record single-channel currents in the absence and presence of varying concentrations of this compound and/or a known nAChR agonist.

-

Filter the current signal (e.g., at 2-5 kHz) and digitize at a sampling rate of at least twice the filter frequency.

-

-

Data Analysis:

-

Use specialized software to idealize the single-channel recordings and generate amplitude and duration histograms.

-

Determine the single-channel conductance from the amplitude histogram.

-

Analyze the open and closed time distributions to determine the effects of this compound on channel kinetics (e.g., mean open time, burst duration).

-

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the detection of cytochrome c, cleaved caspase-3, and cleaved PARP in tissue or cell lysates.[11][12][13]

Objective: To quantify the levels of key apoptotic proteins following treatment with this compound in a model of apoptosis.

Materials:

-

Tissue or cell samples from control and treated groups.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against cytochrome c, cleaved caspase-3, and cleaved PARP.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16][17][18]

Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation in tissue sections or cultured cells.

Materials:

-

Paraffin-embedded tissue sections or cells cultured on coverslips.

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration (for tissue sections).

-

Proteinase K.

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP).

-

Antibody against the label (e.g., anti-BrdU).

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Sample Preparation:

-

Tissue Sections: Deparaffinize and rehydrate the sections.

-

Cultured Cells: Fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

-

Permeabilization (for tissue): Incubate with Proteinase K to retrieve antigenic sites.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours.

-

Antibody Staining:

-

Incubate with the primary antibody against the incorporated label.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Counterstaining: Stain the nuclei with a counterstain like DAPI.

-

Mounting and Visualization: Mount the samples with mounting medium and visualize under a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-stained).

Chronic Constriction Injury (CCI) Model in Rats

This is a widely used preclinical model of neuropathic pain that involves loose ligation of the sciatic nerve.[19][20][21][22][23]

Objective: To induce a peripheral nerve injury in rats to study the neuroprotective and anti-apoptotic effects of this compound.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Surgical Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Incision: Make a small incision on the lateral aspect of the mid-thigh.

-

Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Carefully free the nerve from the surrounding connective tissue and place four loose ligatures (e.g., 4-0 chromic gut) around it with about 1 mm spacing between them. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Provide post-operative analgesia and monitor the animals for signs of distress.

Experimental Workflow for Assessing Neuroprotection: The following diagram illustrates the experimental workflow for evaluating the neuroprotective effects of this compound using the CCI model in conjunction with behavioral and molecular analyses.

Caption: Experimental workflow for CCI model.

Conclusion

The biological activities of this compound extend far beyond its negligible impact on acetylcholinesterase. Its direct modulation of nicotinic acetylcholine receptors and its potent neuroprotective and anti-apoptotic effects represent exciting and underexplored areas for therapeutic development. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of this intriguing compound. Further investigation into the precise molecular mechanisms underlying these AChE-independent actions will be crucial for the rational design of novel drugs targeting a range of neurological disorders.

References

- 1. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of nicotinic responses by physostigmine, tacrine and other cholinesterase inhibitors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive potentiation of acetylcholine effects on neuronal nicotinic receptors by acetylcholinesterase-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short openings in high resolution single channel recordings of mouse nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Celebrating 50 Years of Single-Channel Recording with the Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. TUNEL assay - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. jove.com [jove.com]

- 22. criver.com [criver.com]

- 23. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]

(+)-Physostigmine: A Technical Overview of a Weak Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Physostigmine is the unnatural enantiomer of the potent, naturally occurring acetylcholinesterase (AChE) inhibitor, (-)-physostigmine. While (-)-physostigmine has been extensively studied and utilized clinically for its cholinergic effects, this compound is characterized by its significantly weaker inhibitory activity against acetylcholinesterase. This technical guide provides an in-depth analysis of this compound as a weak AChE inhibitor, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows. Understanding the stereochemical determinants of physostigmine's interaction with AChE is crucial for the rational design of novel cholinergic agents. The profound difference in potency between the two enantiomers underscores the highly specific nature of the enzyme's active site.

Quantitative Data on the Inhibitory Activity of Physostigmine (B191203) Enantiomers

The inhibitory potency of the physostigmine enantiomers against acetylcholinesterase demonstrates a significant stereoselectivity. The naturally occurring (-) enantiomer is a potent inhibitor, while the (+) enantiomer exhibits markedly weaker activity.

| Compound | Target Enzyme | Potency Ratio ((-)-enantiomer / (+)-enantiomer) | Reference |

| Physostigmine Enantiomers | Acetylcholinesterase (from human tissues) | ~1000 | [1] |

This substantial difference in potency is further highlighted by in vivo studies. In guinea pigs, a dose of 10.0 mg/kg of this compound was required to produce a similar level of whole blood AChE inhibition (nearly 70%) as a much lower dose of 0.15 mg/kg of (-)-physostigmine.[2]

For context, the following table presents reported IC50 and Kᵢ values for physostigmine (typically referring to the more active (-) enantiomer) against AChE from various sources.

| Compound | Enzyme Source | IC50 (µM) | Kᵢ (µM) | Reference |

| Physostigmine | Human AChE | 0.117 ± 0.007 | - | [3][4] |

| Physostigmine | Eel AChE | - | ~0.001 - 0.05 | [3][5] |

| Physostigmine | Horse Serum BuChE | 0.15 | - | [5] |

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase plays a critical role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase.

Experimental Protocols

The most common method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or electric eel)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound from the stock solution in phosphate buffer. The concentration range should be broad enough to encompass the expected weak inhibitory activity.

-

Prepare the ATCI and DTNB solutions in phosphate buffer at their desired final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the AChE enzyme solution to each well.

-

Add the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[3]

-

-

Initiation of Reaction:

-

To start the reaction, add a mixture of ATCI and DTNB to each well.[3]

-

-

Measurement of Absorbance:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[3]

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro AChE inhibition assay.

Caption: A generalized workflow for determining the IC50 of this compound for acetylcholinesterase.

Conclusion

The available data unequivocally demonstrate that this compound is a weak inhibitor of acetylcholinesterase, exhibiting a potency that is approximately three orders of magnitude lower than its naturally occurring (-) enantiomer. This pronounced stereoselectivity highlights the specific conformational requirements of the AChE active site for effective ligand binding and inhibition. The detailed experimental protocols provided herein, based on the well-established Ellman's method, offer a robust framework for the in vitro characterization of weak AChE inhibitors like this compound. For researchers in drug discovery and development, the study of such weakly active enantiomers can provide valuable insights into the structure-activity relationships of more potent compounds and aid in the design of new therapeutic agents with improved selectivity and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Non-Cholinergic Targets of (+)-Physostigmine

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Physostigmine, a parasympathomimetic alkaloid, is canonically known as a reversible inhibitor of acetylcholinesterase (AChE). Its therapeutic and toxicological profiles have traditionally been attributed to the potentiation of cholinergic neurotransmission. However, a growing body of evidence reveals that physostigmine's pharmacological activity is more complex, involving direct interactions with a variety of non-cholinergic molecular targets. This technical guide provides a comprehensive exploration of these targets, consolidating quantitative data, detailing key experimental methodologies, and visualizing the associated molecular pathways to offer a deeper understanding of physostigmine's multifaceted mechanism of action.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Beyond its indirect stimulation of nAChRs through AChE inhibition, physostigmine (B191203) directly interacts with the receptor itself, acting as a non-competitive agonist and a positive allosteric modulator.[1][2] This interaction occurs at binding sites distinct from those for the endogenous agonist, acetylcholine (ACh).[3]

Mechanism of Action at nAChRs

At low concentrations, physostigmine can potentiate ion currents induced by ACh.[4] However, at higher concentrations, it can act as a channel blocker.[5] This dual effect results in a characteristic bell-shaped concentration-response curve. Studies on mouse muscle nAChRs and various neuronal subtypes have shown that physostigmine can modulate the receptor's desensitization rate in a concentration-dependent manner.[1][4] Specifically, it has been shown to increase the frequency of inhibitory postsynaptic currents in hippocampal interneurons by acting as a positive allosteric modulator on α7 nAChRs.[2]

Quantitative Data: Binding Affinities and Functional Effects

The interaction of physostigmine with nAChRs is characterized by relatively low affinity, particularly when compared to its potent inhibition of AChE. Competition binding assays have been used to quantify this interaction.

| Target Site | Radioligand | Assay Type | IC50 / KD | Cell/Tissue Type |

| nAChR Agonist Site | [³H]ACh | Competition Binding | >10 mM[3] | Torpedo californica nAChR |

| nAChR Ion Channel | [³H]PCP | Competition Binding | 0.9 ± 0.1 mM[3] | Torpedo californica nAChR |

| nAChR Ion Channel | [³H]Tetracaine | Competition Binding | 5 ± 1 mM[3] | Torpedo californica nAChR |

| α4β4 nAChR | Acetylcholine | Functional (Inhibition) | 11.8 ± 0.9 µM[5] | Xenopus oocytes |

Experimental Protocol: Photolabeling for Binding Site Identification

Photoaffinity labeling is a powerful technique used to covalently tag and identify ligand binding sites directly. The intrinsic photoreactivity of [³H]physostigmine has been exploited to map its interaction sites on the Torpedo nAChR.[3]

Protocol:

-

Preparation: Isolate nAChR-rich membranes from Torpedo californica electric organ via differential centrifugation.

-

Incubation: Incubate the membranes (final concentration ~1-2 µM nAChR) with [³H]physostigmine (~1 µM) in a suitable buffer (e.g., Tris buffer) in the presence or absence of an agonist like carbamylcholine (B1198889) (Carb) to assess agonist-dependent binding.

-

Photolabeling: Irradiate the samples on ice with 312 nm UV light for a defined period (e.g., 10-20 minutes) to induce covalent cross-linking of the radioligand to the receptor protein.

-

Quenching: Stop the reaction by adding a quenching agent like dithiothreitol (B142953) (DTT).

-

Analysis:

-

Separate the nAChR subunits using SDS-PAGE.

-

Visualize radiolabel incorporation using fluorography.

-

For precise site identification, excise labeled protein bands, perform proteolytic digestion (e.g., with trypsin), and identify the radiolabeled peptides using protein sequencing and mass spectrometry.

-

Visualization: nAChR Allosteric Modulation

The following diagram illustrates the distinct binding sites for acetylcholine and physostigmine on an nAChR, leading to allosteric modulation of channel function.

Caption: Allosteric modulation of nAChRs by this compound.

Sigma (σ) Receptors

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a wide range of cellular functions and are targets for numerous psychoactive drugs. While various ligands have been characterized for these receptors, direct, high-affinity binding of this compound has not been well-established in the literature. This section details the standard methodologies used to assess ligand binding at sigma receptors, which would be requisite for confirming a direct interaction with physostigmine.

Experimental Protocol: Radioligand Competition Binding Assay for σ1 Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., physostigmine) for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand.[6][7][8]

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig brain or liver) or cultured cells (e.g., MDA-MB-468) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and pellet the membranes by centrifugation. Resuspend and wash the pellet multiple times to remove endogenous ligands. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In assay tubes or a 96-well plate, combine:

-

Membrane homogenate (typically 50-150 µg protein).

-

A fixed concentration of a selective σ1 radioligand, such as [³H]-(+)-pentazocine (at a concentration near its KD, e.g., 1-5 nM).

-

A range of concentrations of the unlabeled test compound (e.g., this compound, from 10⁻¹⁰ M to 10⁻⁵ M).

-

Assay buffer to reach the final volume.

-

-

Defining Non-Specific Binding (NSB): A parallel set of tubes containing a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol (B65202) or unlabeled (+)-pentazocine) is used to determine NSB.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120-150 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

This diagram outlines the key steps in a typical radioligand competition binding experiment.

Caption: Standard experimental workflow for a radioligand competition binding assay.

Other Non-Cholinergic Interactions

Physostigmine has also been reported to interact with other critical components of neuronal signaling, although these are less characterized than its effects on nAChRs.

Voltage-Gated Ion Channels

Early studies using voltage-clamp techniques on skeletal muscle fibers revealed that physostigmine can decrease both voltage-dependent sodium and potassium conductances. At a concentration of 1 mmol/L, it was found to significantly reduce the delayed potassium conductance and slow the kinetics of both inward sodium and outward potassium currents, thereby altering the shape and time course of the action potential.

Modulation of NMDA Receptor-Related Pathways

Physostigmine does not appear to bind directly to NMDA receptors but can modulate the downstream consequences of NMDA receptor blockade. In models of NMDA receptor antagonist-induced neurotoxicity in the developing brain, co-administration of physostigmine has been shown to:

-

Ameliorate the reduction of Brain-Derived Neurotrophic Factor (BDNF) mRNA and protein levels.

-

Reduce the activity of Matrix Metalloproteinase-2 (MMP-2).

-

Prevent the decrease in Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) mRNA expression.

These findings suggest that by enhancing cholinergic tone, physostigmine can indirectly counteract excitotoxic insults and engage neuroprotective signaling pathways.

Conclusion

While the primary pharmacological action of this compound remains the inhibition of acetylcholinesterase, its bioactivity is significantly influenced by interactions with a range of non-cholinergic targets. The allosteric modulation of nicotinic acetylcholine receptors is the most well-documented of these interactions, contributing to a complex, concentration-dependent effect on cholinergic signaling. Furthermore, its influence on voltage-gated ion channels and indirect modulation of neuroprotective pathways highlight a broader pharmacological profile. For drug development professionals, these non-cholinergic activities are critical considerations, as they may contribute to both the therapeutic efficacy and the side-effect profile of physostigmine and its derivatives. Further investigation, particularly to confirm and quantify potential interactions with targets like sigma receptors, is warranted to fully elucidate the molecular mechanisms of this seminal compound.

References

- 1. Allosteric modulation of the nicotinic acetylcholine receptor by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine modulates hippocampal GABAergic neurotransmission via α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physostigmine modulation of acetylcholine currents in COS cells transfected with mouse muscle nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]